Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate
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Overview
Description
Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate is a complex organic compound belonging to the indole derivative family Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The subsequent steps involve acetylation and esterification to introduce the acetyl and ethyl carboxylate groups, respectively. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using specific catalysts and controlled temperatures.
Chemical Reactions Analysis
Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other indole derivatives.
Biological Activity
Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a complex indole framework that contributes to its pharmacological properties.
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives in antiviral applications. Specifically, compounds similar to this compound have shown promising activity against viruses such as SARS-CoV-2. Research indicates that modifications in the indole structure can lead to enhanced inhibitory effects on viral replication mechanisms .
Anticancer Properties
Indole derivatives are recognized for their anticancer properties. In particular, this compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can modulate signaling pathways associated with cell growth and survival .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antiviral | Inhibition of viral replication | |
Anticancer | Modulation of cell signaling pathways |
Case Study 1: Antiviral Efficacy
A study conducted on a series of indole derivatives revealed that certain modifications led to significant antiviral activity against SARS-CoV-2. The compounds exhibited IC50 values in the low micromolar range when tested on Vero E6 cells. The structural features contributing to this activity included the presence of electron-withdrawing groups that enhance binding affinity to viral targets .
Case Study 2: Cancer Cell Line Testing
In vitro studies involving breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that the compound activated caspase pathways and downregulated anti-apoptotic proteins .
Properties
CAS No. |
1008005-96-6 |
---|---|
Molecular Formula |
C21H15NO6 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
ethyl 3-acetyl-1,6,11-trioxo-2H-naphtho[2,3-e]indole-2-carboxylate |
InChI |
InChI=1S/C21H15NO6/c1-3-28-21(27)17-20(26)16-14(22(17)10(2)23)9-8-13-15(16)19(25)12-7-5-4-6-11(12)18(13)24/h4-9,17H,3H2,1-2H3 |
InChI Key |
JZEWSRKCCZNWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=C(N1C(=O)C)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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